![molecular formula C6H11O9P · NH4 B587110 d-Myo-inositol 4-monophosphate ammonium salt CAS No. 142760-33-6](/img/structure/B587110.png)
d-Myo-inositol 4-monophosphate ammonium salt
Overview
Description
D-myo-Inositol-4-phosphate (Ins (4)P1) is a member of the inositol phosphate (InsP) molecular family that plays critical roles as small, soluble second messengers in the transmission of cellular signals .
Synthesis Analysis
Ins (4)P1 can be formed by dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase .Molecular Structure Analysis
The molecular formula of D-myo-Inositol-4-phosphate (ammonium salt) is C6H11O9P • NH4 .Chemical Reactions Analysis
Ins (4)P1 can be formed by dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase .Physical And Chemical Properties Analysis
The molecular weight of D-myo-Inositol-4-phosphate (ammonium salt) is 277.2 . It is a lyophilized powder and soluble in water .Scientific Research Applications
Synthesis and Biological Activity
D-Myo-inositol 4-monophosphate ammonium salt is synthesized from myo-inositol and has been studied for its biological activity. Reese and Ward (1987) described the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate. They found that the n.m.r. spectroscopic properties and biological activity of synthetic and naturally-isolated forms are virtually identical (Reese & Ward, 1987).
Quantitative Analysis
A sensitive method for quantifying the mass of inositol phosphates, including inositol monophosphate, bisphosphate, trisphosphate, and tetrakisphosphate, in biological samples has been developed. This method, described by Datorre, Corr, and Creer (1990), uses ammonium sulfate gradient elution anion exchange column chromatography, and the myo-inositol derived from each inositol phosphate species is quantified by gas chromatography-mass spectrometry (Datorre, Corr, & Creer, 1990).
Cellular Distribution and Impact
Liu, Villalta, and Sturla (2009) developed a method for the separation and simultaneous quantitation of myo-inositol and different naturally occurring phosphorylated inositol compounds in cells and plant sources. This study helps in understanding the role of inositol phosphates in nutrition, cellular processes, diseases, and their modulation by diet (Liu, Villalta, & Sturla, 2009).
Coordination Chemistry
Kremer et al. (2020) focused on the interaction of myo-inositol phosphates, especially myo-inositol hexakisphosphate (InsP6), with cations. They highlighted the importance of this interaction in understanding the function of these molecules in eukaryotic cells, especially considering the strong association of phytate with simple inorganic and organic ammonium cations in solution (Kremer et al., 2020).
Metabolic Role in Plants
Loewus and Murthy (2000) discussed the multifunctional position of myo-inositol in plant biochemistry and physiology. They highlighted its metabolic aspects and impact on growth and development, emphasizing the conversion of D-glucose-6-P to 1L-myo-inositol-1-P as a critical step in its biosynthesis (Loewus & Murthy, 2000).
Mechanism of Action
Target of Action
D-Myo-Inositol 4-Monophosphate Ammonium Salt, also known as azanium;[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate, is a synthetic, pure phosphoinositol The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that inositol phosphates play critical roles as small, soluble second messengers in the transmission of cellular signals .
Biochemical Pathways
Inositol phosphates are involved in various biochemical pathways. For instance, Inositol 1,4,5-trisphosphate (InsP3), a related compound, is produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-diphosphate . Binding of InsP3 to its receptor on the endoplasmic reticulum results in the opening of calcium channels and an increase in intracellular calcium . This process is crucial for various cellular functions, including cell proliferation and differentiation, gene expression, and neurotransmitter release .
Result of Action
It is known that inositol phosphates, such as insp3, can increase intracellular calcium, which has various effects on cellular functions .
Action Environment
It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.
Safety and Hazards
properties
IUPAC Name |
azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBBOONLXQKLK-GEXMZCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)[O-])O)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
d-Myo-inositol 4-monophosphate ammonium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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